
Nifedipine-d6
Overview
Description
Nifedipine D6 is a deuterated analog of nifedipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina . The deuterium atoms in Nifedipine D6 replace six hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nifedipine D6 can be synthesized using a deuterium exchange reaction where the hydrogen atoms in nifedipine are replaced with deuterium. This process typically involves the use of deuterated solvents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Nifedipine D6 involves large-scale deuterium exchange reactions. The process requires stringent control of reaction parameters such as temperature, pressure, and the concentration of deuterated reagents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Nifedipine D6 undergoes similar chemical reactions as nifedipine, including:
Reduction: Reduction reactions can convert Nifedipine D6 back to its dihydropyridine form from its oxidized state.
Substitution: Nifedipine D6 can undergo substitution reactions where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Dehydronifedipine D6.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted nifedipine derivatives depending on the reagents used.
Scientific Research Applications
Pharmacokinetic Studies
Nifedipine-d6 is extensively utilized in pharmacokinetic research to understand the metabolism and bioavailability of nifedipine. The deuterated compound allows researchers to track the drug's behavior in biological systems without interference from the non-deuterated form.
Key Studies
-
Population Pharmacokinetics :
A study involving chronic kidney disease patients investigated the pharmacokinetics of nifedipine, utilizing this compound as an internal standard. This research highlighted the role of parathyroid hormone in modulating the drug's pharmacokinetics in patients with altered CYP3A enzyme activity . -
Drug Interaction Studies :
This compound has been employed to assess potential drug-drug interactions (DDIs). For instance, a study analyzed the effects of apatinib on the pharmacokinetics of nifedipine, demonstrating that this compound can serve as a probe substrate for evaluating CYP3A4-mediated interactions .
Therapeutic Applications
Beyond pharmacokinetic assessments, this compound has been explored for its therapeutic applications, particularly in localized treatments.
Case Studies
-
Topical Application for Anal Fissures :
A randomized controlled trial evaluated the efficacy of a topical formulation containing nifedipine and lidocaine in treating chronic anal fissures. The study reported a significant healing rate (94.5%) in patients treated with nifedipine compared to controls (16.4%). This compound was utilized to ensure accurate measurement of drug concentration in plasma samples during this study . -
Bioequivalence Studies :
Raman mapping techniques have been applied to assess the bioequivalence of generic formulations of nifedipine against reference products. This compound was included as an internal standard to facilitate accurate quantification during pharmacokinetic evaluations .
Data Tables
The following table summarizes key findings from studies involving this compound:
Mechanism of Action
Nifedipine D6, like nifedipine, blocks voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries. These actions reduce blood pressure and increase the supply of oxygen to the heart .
Comparison with Similar Compounds
Nifedipine: The parent compound, used widely for hypertension and angina.
Amlodipine: A third-generation dihydropyridine calcium channel blocker with a longer duration of action.
Nicardipine: Another first-generation dihydropyridine similar to nifedipine.
Uniqueness of Nifedipine D6: Nifedipine D6 is unique due to the presence of deuterium atoms, which provide stability against metabolic degradation and allow for detailed pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .
Biological Activity
Nifedipine-d6, a deuterated derivative of the calcium channel blocker nifedipine, plays a significant role in the treatment of hypertension and angina. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is primarily recognized for its ability to inhibit L-type voltage-gated calcium channels. By blocking these channels, it reduces calcium ion influx into cells, leading to vasodilation and decreased myocardial contractility. This action is crucial for lowering blood pressure and alleviating symptoms associated with angina pectoris.
Calcium Channel Blockade
this compound inhibits L-type calcium channels, which are pivotal in muscle contraction. The blockade leads to:
- Reduced Muscle Contraction : Particularly in vascular smooth muscle and cardiac tissues.
- Decreased Blood Pressure : Resulting from vasodilation and reduced peripheral resistance.
- Increased Oxygen Supply : Enhancing myocardial oxygen delivery during ischemic episodes.
Pharmacokinetics
This compound is metabolized primarily through the CYP3A4 pathway in the liver. The deuteration alters its pharmacokinetic properties, potentially leading to:
- Prolonged Action : Due to slower metabolism compared to non-deuterated nifedipine.
- Enhanced Stability : Improved tracking in metabolic studies due to isotopic labeling .
Table 1: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Metabolism | CYP3A4 |
Half-life | 2-5 hours |
Bioavailability | Approximately 45% |
Peak Plasma Concentration (Cmax) | 1-3 hours post-administration |
Hypertensive Emergencies
Nifedipine has shown efficacy in managing hypertensive emergencies. In a study involving patients with severe hypertension, administration of nifedipine resulted in:
- Mean Arterial Pressure Reduction : From 248/134 mm Hg to 165/87 mm Hg.
- Rapid Onset of Action : Buccal administration resulted in effects within 10-15 minutes .
Case Studies
- Management of Acute Anal Fissure
- Efficacy in Myocardial Ischemia
- In an animal model study, this compound was effective in reducing calcium overload and inflammation in myocardium during ischemia/reperfusion injury, demonstrating its protective role against myocardial damage.
Biochemical Analysis
This compound exhibits significant biochemical activity by interacting with various cellular pathways:
- Calcium Homeostasis Disruption : Leading to decreased muscle contraction.
- Inflammatory Response Modulation : Inhibition of pyroptosis in myocardial tissues under stress conditions.
Summary of Findings
This compound demonstrates substantial biological activity as a calcium channel blocker with various therapeutic applications. Its unique pharmacokinetic profile due to deuteration enhances its potential for clinical use while providing valuable insights into metabolic studies.
Table 2: Summary of Clinical Efficacy
Condition | Treatment Type | Healing Rate (%) | Side Effects (%) |
---|---|---|---|
Hypertensive Emergencies | Buccal Nifedipine | - | - |
Chronic Anal Fissure | Topical Nifedipine | 89 | 5 |
Q & A
Basic Research Questions
Q. What is the role of Nifedipine-d6 in pharmacokinetic (PK) studies, and how should it be incorporated into experimental design?
this compound, a deuterium-labeled analog of nifedipine, is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify nifedipine in biological matrices. Methodologically, researchers should:
- Optimize sample preparation (e.g., protein precipitation with acetonitrile and spiking with this compound as per ).
- Validate assay parameters (precision, accuracy, matrix effects) to ensure deuterium labeling does not interfere with ionization efficiency .
- Account for potential isotopic effects on retention time and fragmentation patterns during method development .
Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?
Stability studies should follow FDA/ICH guidelines for deuterated compounds:
- Test short-term stability (room temperature, 24–72 hours), long-term stability (−80°C, ≥6 months), and freeze-thaw cycles.
- Use LC-MS/MS to monitor degradation products (e.g., dehydro-nifedipine metabolites) and isotopic purity (>98%) as critical quality metrics .
- Include light-protected storage protocols due to nifedipine’s photolability .
Q. What are the key considerations for selecting this compound as an internal standard in bioanalytical assays?
- Ensure structural similarity and isotopic purity (>98%) to minimize matrix effects.
- Validate parallelism between this compound and unlabeled nifedipine in calibration curves across relevant concentration ranges.
- Cross-check against alternative internal standards (e.g., nimodipine-d7) if ion suppression is observed in complex matrices .
Advanced Research Questions
Q. How can researchers resolve contradictory data when using this compound in different biological matrices (e.g., plasma vs. tissue homogenates)?
Contradictions often arise from matrix-specific ion suppression or metabolite interference. Strategies include:
- Method Adjustment : Optimize extraction solvents (e.g., acetonitrile vs. methanol) to improve recovery .
- Cross-Validation : Compare results with orthogonal techniques (e.g., immunoassays) or alternative deuterated standards .
- Data Triangulation : Use population pharmacokinetic modeling to reconcile discrepancies between in vitro and in vivo data .
Q. What methodological frameworks are recommended for integrating this compound into population PK models?
- Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in drug clearance.
- Incorporate covariates (e.g., CYP3A4 activity, genetic polymorphisms) that influence nifedipine metabolism.
- Validate models using bootstrap analysis or visual predictive checks to ensure robustness .
Q. How should researchers address ethical and practical challenges in preclinical studies involving this compound?
- Ethical Compliance : Adhere to NIH guidelines for animal welfare, including justification of sample sizes and humane endpoints .
- Data Transparency : Publish raw LC-MS/MS datasets and modeling code to enable replication.
- Risk Mitigation : Pre-screen animal models for CYP3A4 expression levels to reduce variability in PK outcomes .
Q. What advanced techniques can identify and quantify this compound metabolites in complex biological systems?
- High-Resolution MS : Use Q-TOF or Orbitrap platforms to distinguish between deuterated and non-deuterated metabolites (e.g., hydroxydehydro-nifedipine carboxylate).
- Stable Isotope Tracing : Track deuterium retention in metabolites to elucidate metabolic pathways .
- Pharmacometabolomics : Integrate metabolite data with PK parameters to predict drug-drug interactions .
Q. Data Analysis and Interpretation
Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to studies using this compound?
- Feasible : Ensure access to validated LC-MS/MS systems and deuterated standards.
- Novel : Focus on understudied applications (e.g., placental transfer studies in gestational hypertension).
- Relevant : Align with gaps in calcium channel blocker research, such as personalized dosing in polymorphic populations .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
- Use Bayesian hierarchical models to handle sparse sampling in PK trials.
- Apply Akaike Information Criterion (AIC) to compare nested models (e.g., one-compartment vs. two-compartment) .
Q. How to critically evaluate literature on this compound for systematic reviews or meta-analyses?
Properties
IUPAC Name |
bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIMSNHJOBLJNT-LIJFRPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662146 | |
Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188266-14-9 | |
Record name | 3,5-Di(methyl-d3) 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188266-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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